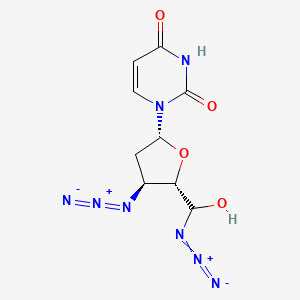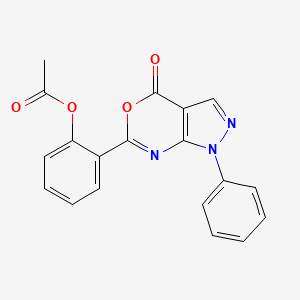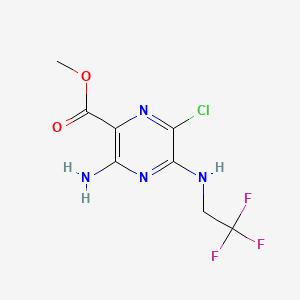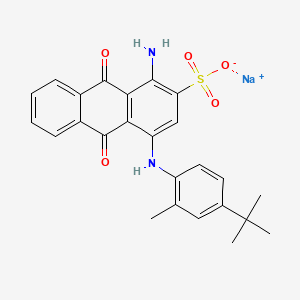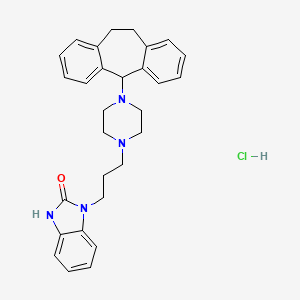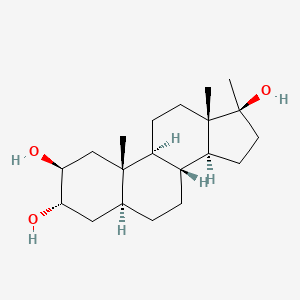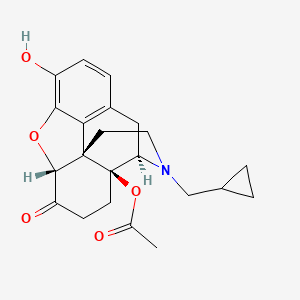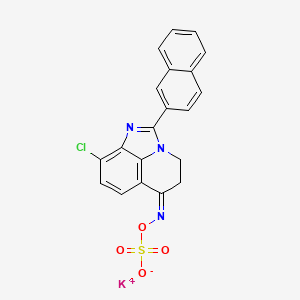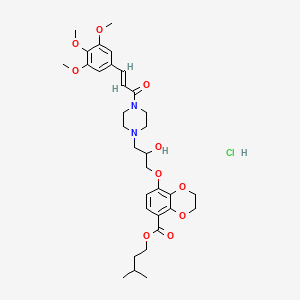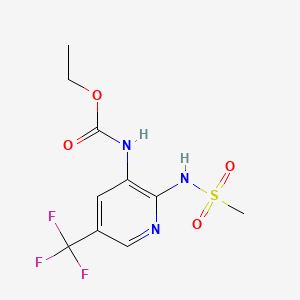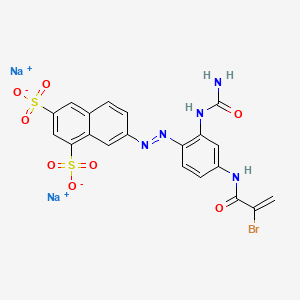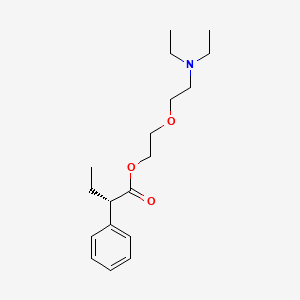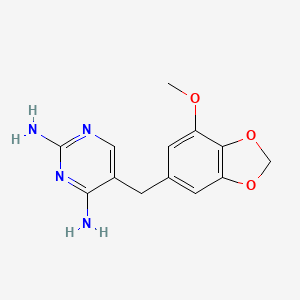
2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine is a chemical compound with the molecular formula C13H14N4O3 and a molecular weight of 274.2753 g/mol . This compound is characterized by its pyrimidine core, which is substituted with amino groups at positions 2 and 4, and a benzyl group at position 5 that contains methoxy and methylenedioxy functionalities.
Vorbereitungsmethoden
The synthesis of 2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine typically involves multi-step organic reactions. One common method includes the iodination of 2,4-diaminopyrimidine derivatives followed by Suzuki coupling reactions . The reaction conditions often involve the use of N-iodosuccinimide in dry acetonitrile for iodination, and palladium-catalyzed cross-coupling reactions for the Suzuki coupling . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvements.
Analyse Chemischer Reaktionen
2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzyl moiety.
Substitution: The amino groups and the benzyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles.
Coupling Reactions: Suzuki coupling is a notable reaction used in its synthesis, involving palladium catalysts and boronic acids.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine involves its interaction with molecular targets such as enzymes. For instance, similar compounds like pyrimethamine inhibit dihydrofolate reductase, blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division in cells, which can be exploited in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2,4-Diamino-5-(3-methoxy-4,5-methylenedioxybenzyl)pyrimidine can be compared with other pyrimidine derivatives:
2,4-Diamino-5-iodo-6-substituted pyrimidine: Used in similar synthetic routes but with different substituents at the 6-position.
Pyrimethamine: A well-known dihydrofolate reductase inhibitor with a similar core structure but different substituents.
2,4-Diamino-5-aryl-6-substituted pyrimidine: These compounds have variations in the aryl group, affecting their chemical and biological properties.
Eigenschaften
CAS-Nummer |
43005-09-0 |
|---|---|
Molekularformel |
C13H14N4O3 |
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H14N4O3/c1-18-9-3-7(4-10-11(9)20-6-19-10)2-8-5-16-13(15)17-12(8)14/h3-5H,2,6H2,1H3,(H4,14,15,16,17) |
InChI-Schlüssel |
DGKKGLAEGKBLCW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1OCO2)CC3=CN=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


